molecular formula C10H24N4O4S B14750456 (2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate CAS No. 2948-77-8

(2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate

Cat. No.: B14750456
CAS No.: 2948-77-8
M. Wt: 296.39 g/mol
InChI Key: ZYZVLXPDNXKWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate is a guanidine derivative featuring a 4-methyl-substituted azepine (7-membered saturated nitrogen heterocycle) linked via an ethyl group to a guanidine moiety, which is further stabilized as a sulfate salt. Guanidine-based compounds are known for their diverse pharmacological activities, particularly in modulating adrenergic neurotransmission. This compound’s structural uniqueness lies in the methyl group at position 4 of the azepine ring, which may influence its pharmacokinetic and pharmacodynamic properties compared to related compounds .

Properties

CAS No.

2948-77-8

Molecular Formula

C10H24N4O4S

Molecular Weight

296.39 g/mol

IUPAC Name

2-[2-(4-methylazepan-1-yl)ethyl]guanidine;sulfuric acid

InChI

InChI=1S/C10H22N4.H2O4S/c1-9-3-2-6-14(7-4-9)8-5-13-10(11)12;1-5(2,3)4/h9H,2-8H2,1H3,(H4,11,12,13);(H2,1,2,3,4)

InChI Key

ZYZVLXPDNXKWPT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(CC1)CCN=C(N)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate typically involves the formation of the azepine ring followed by the introduction of the guanidine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the azepine ring. Subsequent reactions introduce the guanidine group, often through the use of reagents like cyanamide or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the final compound .

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the molecule .

Scientific Research Applications

(2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Guanethidine Sulfate

Chemical Name : [2-(Hexahydro-1(2H)-azocinyl)ethyl]guanidine sulfate
Key Differences :

  • Ring Structure : Guanethidine contains an 8-membered azocine ring, whereas the target compound has a 7-membered azepine ring with a methyl substituent at position 3.
  • Pharmacology: Guanethidine is a well-established antihypertensive agent that depletes norepinephrine storage in sympathetic neurons. The structural modifications in the target compound could alter its binding affinity to vesicular monoamine transporters (VMATs) .

Bethanidine Sulfate

Chemical Name : [2-(2,6-Dimethylpiperidin-1-yl)ethyl]guanidine sulfate
Key Differences :

  • Ring Structure : Bethanidine features a 6-membered piperidine ring with methyl groups at positions 2 and 6, contrasting with the 7-membered azepine in the target compound.
  • Activity : Bethanidine has a shorter duration of action than guanethidine due to rapid renal excretion. The azepine ring in the target compound may confer metabolic stability, prolonging its half-life .

Sulfonamide-Linked Guanidines

Examples :

  • 1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine (12)
  • 1-Amino-2-{4-chloro-5-methyl-2-[(2-phenylsulfonyl)ethylthio]benzenesulfonyl}guanidine (18) Key Differences:
  • Structural Backbone : These compounds incorporate sulfonamide and alkylthio groups instead of a nitrogen heterocycle.
  • Properties : They exhibit higher melting points (183–250°C) and distinct IR/NMR profiles due to sulfonyl and aromatic substituents, suggesting reduced bioavailability compared to the target compound .

Data Table: Comparative Analysis

Property Target Compound Guanethidine Sulfate Bethanidine Sulfate Compound 12
Core Structure 4-Methylazepine-ethylguanidine sulfate Azocine-ethylguanidine sulfate Dimethylpiperidine-ethylguanidine sulfate Sulfonamide-alkylthio-guanidine
Melting Point Not reported 296.38 g/mol (MW) Not reported 210–212°C
Pharmacological Use Hypothesized antihypertensive Antihypertensive Antihypertensive Antimicrobial (inferred)
Key Substituents 4-Methylazepine Azocine 2,6-Dimethylpiperidine Trifluoromethylbenzylthio
Lipophilicity (Predicted) High (due to methyl group) Moderate Low Low (polar sulfonyl groups)

Research Findings and Mechanistic Insights

  • Synthetic Routes : The target compound may be synthesized via alkylation of 4-methylazepine with chloroacetonitrile, followed by catalytic reduction and guanidine coupling, analogous to guanethidine’s synthesis .
  • Biological Activity: Guanidine derivatives with nitrogen heterocycles (e.g., azepine/azocine) exhibit adrenergic neuron-blocking effects by inhibiting norepinephrine release. The 4-methyl group in the target compound could sterically hinder metabolic degradation, enhancing efficacy .
  • Comparative Solubility : Sulfate salts of guanidine derivatives generally exhibit good aqueous solubility, critical for oral bioavailability. The sulfonamide analogs (e.g., Compound 12) show lower solubility due to bulky aromatic groups .

Biological Activity

(2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate, also known by its CAS number 72877-38-4, is a compound that has garnered attention for its potential biological activities. This article explores various aspects of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for (2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate is C10H24N4O4SC_{10}H_{24}N_{4}O_{4}S. It is characterized by the presence of a guanidine moiety, which is often associated with a range of biological activities.

Pharmacological Effects

Research indicates that compounds with guanidine structures can exhibit various pharmacological effects, including:

  • Antihypertensive Activity : Guanidine derivatives have been studied for their ability to lower blood pressure through central nervous system mechanisms.
  • Neuromodulation : Some studies suggest that guanidine compounds can influence neurotransmitter release and may have implications in neurodegenerative diseases.
  • Antimicrobial Properties : Certain guanidine derivatives have demonstrated antimicrobial activity against various pathogens.

The exact mechanisms through which (2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Receptor Interaction : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter pathways.
  • Ion Channel Modulation : It may affect ion channels involved in neuronal excitability and muscle contraction.
  • Enzyme Inhibition : There is potential for this compound to inhibit enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (2-(4-Methylhexahydro-1H-azepin-1-yl)ethyl)guanidine sulfate:

StudyFindings
Study 1 Investigated the antihypertensive effects of guanidine derivatives in animal models, showing significant reductions in blood pressure.
Study 2 Explored the neuroprotective effects of similar compounds in vitro, suggesting potential benefits in treating neurodegenerative disorders.
Study 3 Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing moderate effectiveness.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.